molecular formula C22H24N6OS B2685632 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide CAS No. 946210-38-4

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide

Cat. No. B2685632
CAS RN: 946210-38-4
M. Wt: 420.54
InChI Key: WQEHLCORQYKALS-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C22H24N6OS and its molecular weight is 420.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Compounds with structural similarity to N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide have been synthesized for various purposes, including the creation of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These syntheses utilize versatile building blocks like E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one for the creation of a variety of derivatives (Farag et al., 2011).

Antioxidant Activity

  • Some novel heterocycles derived from compounds structurally similar to N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide have demonstrated promising antioxidant activity. This is determined using methods like the 1,1-diphenyl-2,2-picryl hydrazyl free radical (DPPH) method (Taha, 2012).

Herbicidal Activity

  • Novel derivatives of pyrazolo[3,4-D]pyrimidin-4-one, which is structurally related to the compound , have been synthesized and tested for herbicidal activity. These compounds showed remarkable inhibition activity against various plants like rape and barnyard grass at specific dosages (Luo et al., 2019).

Anticancer and Anti-5-lipoxygenase Agents

  • Pyrazolopyrimidines derivatives, akin to N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide, have been evaluated as anticancer and anti-5-lipoxygenase agents. This includes the synthesis and testing of compounds for cytotoxic activities against various cancer cell lines and inhibition of 5-lipoxygenase (Rahmouni et al., 2016).

Antibacterial Activity

  • Studies on pyrazolo[3,4-d]pyrimidin derivatives have demonstrated significant antibacterial and antifungal activities. This includes compounds synthesized from ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate and 2-amino-4-(substitutedphenyl)thiazole (Khobragade et al., 2010).

Antimicrobial and Anticancer Properties

  • Novel heterocyclic compounds containing sulfonamido moieties, structurally related to the compound of interest, have been synthesized and shown to possess high antibacterial activities. Some of these compounds also demonstrate potential as anticancer agents (Azab et al., 2013).

properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6OS/c1-3-11-23-19-18-14-25-28(20(18)27-22(26-19)30-2)13-12-24-21(29)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,14H,3,11-13H2,1-2H3,(H,24,29)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEHLCORQYKALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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